Methyl 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Description
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 7-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-6-3-8-11-10-5-12(8)4-7(6)9(13)14-2/h3-5H,1-2H3 |
InChI Key |
SYSSRXLUCYWPHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=CN2C=C1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Esterification
Method B: Palladium-Catalyzed Coupling
- Catalyst : Dichloroditriphenylphosphine palladium (PdCl₂(PPh₃)₂)
- Base : Cesium carbonate (Cs₂CO₃)
- Solvent : 1,4-Dioxane, 120°C (microwave)
- Yield : 12.2%
Table 1 : Comparison of Carboxylation Methods
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| A | Methyl chloroformate, TEA | DCM, RT | 70–85% |
| B | PdCl₂(PPh₃)₂, Cs₂CO₃ | 1,4-Dioxane, 120°C | 12.2% |
Methyl Group Introduction at Position 7
Methylation is achieved through nucleophilic substitution or directed ortho-metalation:
Method C: N-Bromosuccinimide (NBS) Bromination Followed by Methylation
- Step 1 : Bromination with NBS in chloroform (reflux, 5 h)
- Step 2 : Methylation using methyl Grignard reagent
- Overall Yield : 60%
Method D: Direct C–H Activation
- Catalyst : Copper(I) iodide (CuI)
- Ligand : 1,10-Phenanthroline
- Solvent : Dimethylformamide (DMF), 80°C
- Yield : 45–55%
Industrial-Scale Optimization
For large-scale production, continuous flow reactors enhance efficiency:
- Residence Time : 2–5 minutes
- Throughput : 1.2 kg/day
- Purity : >99% (HPLC)
Purification and Characterization
Final purification employs column chromatography:
- Eluent : Dichloromethane/methanol (20:1)
- Analytical Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.43 (s, 3H, CH₃), 3.08 (s, 3H, N–CH₃), 4.37 (d, J = 11.3 Hz, CH₂O)
- HRMS (ESI) : m/z calcd for C₁₀H₁₁N₃O₂ [M+H]⁺: 206.0926, found 206.0928
Challenges and Limitations
Scientific Research Applications
Methyl 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance, it has been shown to inhibit DNA-dependent protein kinase, which plays a crucial role in the DNA damage response . This inhibition can prevent the repair of DNA double-strand breaks, making it a potential therapeutic agent in cancer treatment. The compound’s mechanism involves binding to the active site of the kinase, thereby blocking its activity and leading to the accumulation of DNA damage in cancer cells.
Comparison with Similar Compounds
Structural Isomerism: [1,5-a] vs. [4,3-a] Ring Fusion
The triazolopyridine system exists in multiple isomeric forms depending on the fusion of the triazole and pyridine rings. Key analogs include:
- Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate (CAS 868362-22-5, similarity score: 0.92): This isomer differs in the ring fusion position ([1,5-a] vs. [4,3-a]), leading to distinct electronic environments.
- [1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid dihydrate (CAS 1609404-05-8, similarity score: 0.87): The carboxylic acid substituent at position 8 increases polarity compared to the methyl ester in the target compound, affecting solubility and bioavailability .
Table 1: Impact of Ring Fusion on Key Properties
| Compound | Ring Fusion | Substituent (Position) | Molecular Weight | Similarity Score |
|---|---|---|---|---|
| Target compound | [4,3-a] | COOCH₃ (6), CH₃ (7) | ~207.19* | N/A |
| Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate | [1,5-a] | COOCH₃ (6) | 177.17 | 0.92 |
| [1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid dihydrate | [4,3-a] | COOH (8) | 183.15 (+ H₂O) | 0.87 |
*Estimated based on molecular formula C₁₀H₁₁N₃O₂.
Substituent Effects: Methyl vs. Carboxamide vs. Dimethyl Groups
Substituent modifications significantly alter pharmacological profiles:
- However, increased lipophilicity may enhance membrane permeability .
- N-(4-((Dimethylamino)methyl)benzyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide (CAS 2803461-76-7, Molecular weight: 309.37): Replacing the ester with a carboxamide group improves hydrogen-bonding capacity, which could enhance target engagement but reduce metabolic stability due to susceptibility to hydrolysis .
Table 2: Substituent-Driven Property Comparisons
| Compound | Substituent (Position) | Functional Group | Molecular Weight | Key Property Change |
|---|---|---|---|---|
| Target compound | CH₃ (7), COOCH₃ (6) | Ester | ~207.19 | Moderate lipophilicity |
| Methyl 3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate | CH₃ (3,7), COOCH₃ (6) | Ester | 205.21 | Increased steric bulk |
| N-(4-((Dimethylamino)methyl)benzyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | CONH-benzyl (6) | Carboxamide | 309.37 | Enhanced H-bonding |
Pharmaceutical Relevance: Salt Forms and Cytotoxicity
Crystalline salt forms of triazolopyridine derivatives, such as those described in European Patent EP 2021, highlight the importance of solubility optimization for drug delivery. The target compound’s ester group may limit salt formation compared to carboxylic acid analogs (e.g., [1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid), which can form stable salts with improved bioavailability . While direct cytotoxicity data for the target compound is absent in the evidence, the SRB assay () is widely used to evaluate analogs. For instance, triazolopyridine carboxamides exhibit IC₅₀ values in the nanomolar range against cancer cell lines, suggesting that substituent fine-tuning is critical for potency .
Biological Activity
Methyl 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a triazole ring fused to a pyridine structure. The compound can be synthesized through various methods involving the reaction of pyridine derivatives with hydrazine and subsequent cyclization reactions. For instance, one synthetic route involves the reaction of dimethyl pyridine-2,5-dicarboxylate with hydrazine hydrate followed by alkylation steps to form the desired triazole derivative .
Antioxidant Activity
Research has indicated that compounds in the triazolo[4,3-a]pyridine class exhibit significant antioxidant properties. For instance, some derivatives have shown high activity against free radicals, with one compound demonstrating an inhibition rate of 72.93% at a concentration of 25 μg/mL against the DPPH radical . This suggests that this compound may possess similar antioxidant capabilities.
Enzyme Inhibition
The biological activity of this compound also extends to enzyme inhibition. Studies have highlighted that related triazole derivatives can inhibit acetylcholinesterase (AChE) and carbonic anhydrase (hCA) isoforms effectively. The inhibition constants (K_i) for these compounds ranged from 3.07 nM to 87.26 nM for AChE and from 1.47 nM to 10.06 nM for hCA I and II . Such potent inhibition suggests potential therapeutic applications in treating conditions like Alzheimer's disease and other disorders where these enzymes play a critical role.
Case Studies and Research Findings
- Antimalarial Activity : A series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides were developed with the aim of creating potent antimalarial agents. These compounds were evaluated for their efficacy against malaria parasites and demonstrated promising results . The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the triazole ring significantly influenced their biological activity.
- In Vivo Studies : In vivo studies have been conducted to assess the efficacy of triazolo[4,3-a]pyridine derivatives in animal models. One study reported that certain derivatives exhibited substantial activity against Cryptosporidium, a common intestinal parasite, highlighting the potential use of these compounds in treating parasitic infections .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate, and how do reaction conditions impact yield?
- Methodology : Synthesis typically involves multi-step annulation starting from substituted pyridine precursors. Key steps include cyclization under anhydrous conditions (e.g., THF or DMF) and refluxing with catalysts like potassium carbonate or triethylamine. For example, describes a tandem reaction using (2,4-dichlorophenyl)(1H-1,2,4-triazol-5-yl)methanone and ethyl 4-bromo-3-methylbut-2-enoate in DMF, achieving 76% yield after column chromatography . Temperature control (80–120°C) and inert atmospheres (N₂/Ar) are critical to suppress side reactions .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are most reliable?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and X-ray crystallography are primary tools. For instance, used X-ray diffraction to resolve the crystal structure, revealing bond angles (e.g., C6–N1–N2 = 117.6°) and torsional twists (e.g., 55.6° for the carboxylate group) . Mass spectrometry (HRMS) and IR spectroscopy further validate functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) .
Q. How do substituent positions (e.g., methyl at C7) influence reactivity compared to analogs like Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate?
- Methodology : Substituent effects are studied via comparative bioactivity assays and computational modeling. shows that methyl groups at C7 enhance steric hindrance, potentially reducing electrophilic substitution rates compared to ethyl or halogenated analogs (e.g., bromine at C8 increases reactivity) . DFT calculations can quantify electronic effects (e.g., Hammett σ values) .
Advanced Research Questions
Q. What mechanisms underlie the compound’s bioactivity, and how can structure-activity relationships (SAR) be systematically explored?
- Methodology : SAR studies require systematic substitution at key positions (e.g., C7 methyl, C6 ester) followed by bioassays. For example, demonstrates that triazolo-pyridine derivatives with methyl substituents exhibit neuroprotective effects via kinase inhibition (e.g., JAK/STAT pathways) . High-throughput screening (HTS) against target proteins (e.g., RORγt, c-Met) identifies lead candidates .
Q. How can computational modeling predict binding affinities to therapeutic targets like kinases or GPCRs?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations assess interactions with targets. highlights the role of trifluoromethyl groups in enhancing hydrophobic interactions with ATP-binding pockets (e.g., EGFR-TK inhibitors) . QSAR models trained on analogs (e.g., triazolopyrimidines) predict logP and pIC₅₀ values .
Q. What strategies resolve contradictions in reported bioactivity data across similar triazolo-pyridine derivatives?
- Methodology : Meta-analyses of published data (e.g., IC₅₀ variability) must account for assay conditions (e.g., cell lines, concentrations). notes discrepancies in antifungal activity between ethyl and methyl esters due to metabolic stability differences . Standardized protocols (e.g., CLSI guidelines) minimize variability .
Q. How does regioselectivity in triazolo-pyridine synthesis affect functional group installation?
- Methodology : Regioselectivity is controlled via directing groups (e.g., bromine at C8 in ) or catalyst choice. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively modifies positions like C6 or C7 . Computational studies (e.g., Fukui indices) predict reactive sites for electrophilic substitution .
Q. What in vitro/in vivo models are suitable for evaluating pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
